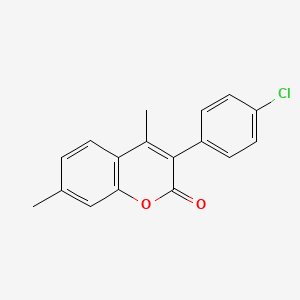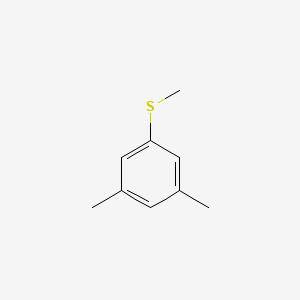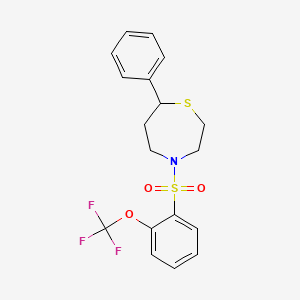
3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one is a useful research compound. Its molecular formula is C17H13ClO2 and its molecular weight is 284.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Tool and Drug Lead
A significant application of 3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one derivatives is found in pharmacological research. For instance, a compound identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride has been discovered as a nonpeptidic agonist of the urotensin-II receptor with a notable selectivity and potential as a drug lead. This finding highlights the use of such derivatives in exploring receptor functions and as a basis for drug development due to their selective agonist properties (Croston et al., 2002).
Chemical Reactivity and Photophysics
The photochemistry of derivatives, such as 4-chlorophenol, has been studied for its reactivity under various conditions, showcasing how these compounds undergo reductive dehalogenation. This study contributes to our understanding of the chemical reactivity of chlorophenyl compounds under light exposure, providing insights into their potential applications in synthesis and degradation processes (Protti et al., 2004).
Electronic and Optical Properties
Research into the synthesis, electrochemistry, and photophysics of phlorin macrocycles, including derivatives with various aryl groups, sheds light on the influence of substitution on electronic and optical properties. These studies demonstrate how modifications to the chlorophenyl component can significantly affect the redox behavior and photophysical characteristics of compounds, with potential implications for their application in electronic and optical devices (Pistner et al., 2013).
Environmental Degradation
The degradation of chlorophenyl derivatives, such as 4-chloro-3,5-dimethylphenol, under UV light and advanced oxidation processes has been explored to understand their persistence and potential toxicity in the environment. This research is crucial for developing effective strategies for the removal of harmful compounds from water, contributing to environmental protection and public health (Li et al., 2020).
Molecular Structure and Nonlinear Optical Properties
The structural analysis and investigation of nonlinear optical properties of novel compounds reveal the potential of chlorophenyl derivatives in applications such as optical limiting. This research highlights the versatility of these compounds in developing materials for optical devices, leveraging their unique absorption and emission properties (Rahulan et al., 2014).
Mécanisme D'action
Target of Action
It is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
A selenium-containing compound with a similar structure has been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that 3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one may also influence pathways related to oxidative stress and inflammation .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that this compound may have similar ADME properties.
Result of Action
The selenium-containing compound cmi has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that this compound may have similar neuroprotective effects.
Analyse Biochimique
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-3-8-14-11(2)16(17(19)20-15(14)9-10)12-4-6-13(18)7-5-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXWVDUZDJNLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2873523.png)
![(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2873525.png)
![N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)
![7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2873530.png)
![4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2873531.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)

![2-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2873537.png)
![4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2873538.png)


![3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2873542.png)
